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Compound of Interest

Compound Name:

2-chloro-N-(2-

chlorophenyl)pyridine-4-

carboxamide

CAS No.: 680217-40-7

Cat. No.: B3042921

Get Quote

Executive Summary: The Halogenated Scaffold
Chlorinated isonicotinamide derivatives represent a privileged scaffold in medicinal chemistry.

While the parent compound, isonicotinamide (the amide of isonicotinic acid), is the core of the

first-line tuberculosis drug isoniazid, the introduction of a chlorine atom—typically at the 2-

position of the pyridine ring or on the N-phenyl substituent—fundamentally alters the

physicochemical profile.

Why Chlorination?

Metabolic Stability: The C-Cl bond blocks metabolically vulnerable sites (e.g., preventing

oxidation at the C2 position).

Lipophilicity (LogP): Chlorination increases lipophilicity, enhancing membrane permeability

and blood-brain barrier (BBB) penetration.
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Halogen Bonding: The chlorine atom acts as a Lewis acid (sigma-hole), forming specific

halogen bonds with carbonyl oxygens or pi-systems in protein active sites, often increasing

potency by 10–100 fold compared to non-chlorinated analogs.

Primary Biological Targets
Oncology: VEGFR-2 and HDAC Inhibition
In the context of cancer therapy, N-substituted-2-chloroisonicotinamide derivatives function as

multi-target inhibitors, primarily disrupting angiogenesis and epigenetic regulation.

Target A: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase (RTK) critical for tumor angiogenesis.[1][2]

Mechanism of Action: Chlorinated isonicotinamides act as Type II kinase inhibitors. They

occupy the ATP-binding pocket of the intracellular kinase domain. The 2-chloro substituent

often orients the molecule to fit into the hydrophobic "back pocket" of the enzyme, stabilizing

the inactive DFG-out conformation.

SAR Insight: Derivatives with a 2-chloro group on the pyridine ring and a hydrophobic tail

(e.g., 4-chloro-phenyl) show sub-micromolar IC50 values (70–150 nM). The chlorine atom

enhances van der Waals contacts with residues like Val848 and Ala866.

Target B: Histone Deacetylases (HDACs)
Mechanism: Some derivatives incorporating a zinc-binding group (ZBG) inhibit HDACs

(specifically HDAC3), leading to hyperacetylation of histones, chromatin relaxation, and

reactivation of tumor suppressor genes (e.g., p21).

Synergy: Dual inhibition of VEGFR-2 and HDACs by a single molecule is a potent strategy to

tackle resistant tumors (e.g., HCT-116 colorectal cancer lines).

Infectious Disease: Fungal Succinate Dehydrogenase
(SDH)[3][4][5]
In fungal pathogens (e.g., Rhizoctonia solani, Candida albicans), chlorinated isonicotinamides

target the mitochondrial electron transport chain.
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Target: Complex II (Succinate Dehydrogenase).

Binding Site: The ubiquinone-binding site (Q-site).

Mechanism: The amide linker mimics the ubiquinone structure. The chlorine atom (often on

the N-phenyl ring) lodges into a highly hydrophobic sub-pocket formed by Trp173 and

Phe291. This blocks electron transfer from succinate to ubiquinone, halting respiration and

ATP production.

Potency: 2-chloro analogs often exhibit 2–5 fold lower MIC (Minimum Inhibitory

Concentration) values compared to their non-chlorinated counterparts due to tighter binding

entropy.

Tuberculosis: Enoyl-ACP Reductase (InhA)[6]
While Isoniazid (INH) is a prodrug requiring activation by KatG, Direct InhA Inhibitors (DIIs)

based on chlorinated scaffolds are designed to bypass KatG-mediated resistance.

Target: InhA (NADH-dependent enoyl-ACP reductase).

Mechanism: Unlike INH, which forms a covalent adduct with NAD+, chlorinated derivatives

(often containing a 2-chloro-4-phenyl ether moiety) bind non-covalently to the substrate-

binding loop of InhA.

Advantage: They remain active against M. tuberculosis strains with katG mutations (the most

common mechanism of MDR-TB).

Mechanistic Visualization
The following diagram illustrates the dual-targeting mechanism in oncology (VEGFR-2) and the

mitochondrial disruption in fungi (SDH).
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Figure 1: Dual-pathway mechanism showing the inhibition of VEGFR-2 in cancer cells and

Succinate Dehydrogenase (SDH) in fungal cells.

Experimental Protocols
To validate these targets, the following self-validating protocols are recommended.

Protocol A: VEGFR-2 Kinase Inhibition Assay (HTRF
Platform)
Purpose: Determine the IC50 of the derivative against the VEGFR-2 catalytic domain.

Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated poly-Glu-Tyr

substrate, ATP (at Km), and detection reagents (Eu-cryptate labeled anti-phosphotyrosine

antibody, XL665-labeled streptavidin).
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Preparation: Dissolve chlorinated isonicotinamide derivatives in 100% DMSO. Prepare serial

dilutions (e.g., 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1

mM DTT).

Reaction:

Add 4 µL of compound solution to a 384-well low-volume plate.

Add 2 µL of VEGFR-2 enzyme (0.2 ng/well). Incubate for 10 min at RT (allows compound

to bind active site).

Start reaction by adding 4 µL of substrate/ATP mix.

Incubate for 60 min at RT.

Detection: Stop reaction with 10 µL of EDTA-containing detection mix. Read Fluorescence

Resonance Energy Transfer (FRET) signals at 665 nm and 620 nm.

Validation:

Positive Control:[3] Sorafenib (Standard VEGFR-2 inhibitor, IC50 ~90 nM).

Negative Control: DMSO only (0% inhibition).

Calculation: Calculate HTRF ratio (665/620). Plot dose-response curve to derive IC50.

Protocol B: Fungal Mycelial Growth Inhibition Assay
Purpose: Assess phenotypic potency (EC50) against Rhizoctonia solani.

Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

Compound Integration: Add the chlorinated derivative (dissolved in acetone/methanol) to the

molten agar to achieve final concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL. Pour into

Petri dishes.

Inoculation: Place a 5mm mycelial plug from a fresh culture of R. solani in the center of each

plate.
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Incubation: Incubate at 25°C for 48–72 hours in the dark.

Measurement: Measure the colony diameter (cross-method).

Validation:

Control: PDA plate with solvent only (must show full growth).

Calculation: Inhibition (%) = [(Control Diameter - Treatment Diameter) / (Control Diameter -

Plug Diameter)] × 100.

Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of chlorination on biological activity, synthesized

from comparative studies.
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Scaffold
Position

Modification Target
Effect on
Activity

Mechanistic
Rationale

Pyridine C-2 H → Cl VEGFR-2 ↑ 5-fold

Cl fills the

hydrophobic

pocket near

Val848; stabilizes

DFG-out.

Pyridine C-2 H → Cl Fungal SDH ↑ 2-fold

Increases

lipophilicity

(LogP), aiding

fungal cell wall

penetration.

N-Phenyl (meta) H → Cl Fungal SDH ↑ 8-fold

Critical

interaction with

Trp173 in the

ubiquinone

binding site.

N-Phenyl (para) H → Cl
Cancer (HCT-

116)
↑ Cytotoxicity

Enhances

metabolic

stability against

hydroxylation;

increases half-

life.

Pyridine C-2 H → OCH3 VEGFR-2 ↓ Decrease

Electron

donation

weakens the

interaction;

methoxy is too

bulky compared

to Cl.

Agro-Chemical Distinction
It is critical to distinguish pharmaceutical targets from agrochemical applications.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042921?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound:N-cyanomethyl-2-chloroisonicotinamide (NCI).[4][5][6]

Target: Plant Salicylic Acid (SA) Pathway.[5]

Mechanism: NCI acts as a "plant activator" or immune primer. It does not directly kill

pathogens but binds to the NPR1 receptor (Non-expressor of Pathogenesis-Related genes

1), triggering Systemic Acquired Resistance (SAR) in crops like rice (against Magnaporthe

grisea). This is distinct from the direct enzymatic inhibition seen in human/fungal targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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